Ipragliflozin-d5

LC-MS/MS Internal Standard Isotope Dilution

Ipragliflozin-d5 (ASP1941-d5) is a stable isotope-labeled analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor Ipragliflozin, a drug approved for type 2 diabetes. The compound is specifically designed for use as an internal standard in quantitative LC-MS/MS assays, enabling precise measurement of Ipragliflozin in biological matrices.

Molecular Formula C21H21FO5S
Molecular Weight 409.5 g/mol
Cat. No. B12431127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpragliflozin-d5
Molecular FormulaC21H21FO5S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
InChIInChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1/i1D,2D,3D,4D,8D
InChIKeyAHFWIQIYAXSLBA-FAQADOJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipragliflozin-d5: A Deuterated SGLT2 Inhibitor Reference Standard for Bioanalytical Quantitation


Ipragliflozin-d5 (ASP1941-d5) is a stable isotope-labeled analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor Ipragliflozin, a drug approved for type 2 diabetes. The compound is specifically designed for use as an internal standard in quantitative LC-MS/MS assays, enabling precise measurement of Ipragliflozin in biological matrices. Its molecular formula is C21H16D5FO5S (MW 409.48), reflecting deuteration at five positions . Ipragliflozin itself is a highly selective SGLT2 inhibitor with IC50 values of 7.38 nM for human SGLT2 versus 1876 nM for human SGLT1, representing 254-fold selectivity [1].

Why Unlabeled Ipragliflozin or Alternative Isotope Labels Cannot Substitute Ipragliflozin-d5 in Critical Bioanalytical Workflows


In quantitative bioanalysis, the internal standard must closely mimic the analyte's behavior during sample preparation and chromatographic separation yet be distinguishable by mass. Unlabeled Ipragliflozin cannot serve as an internal standard due to mass identity, leading to ion suppression/enhancement errors and no correction for extraction variability [1]. Alternative isotopic labels such as Ipragliflozin-13C6 provide a +6 Da shift but are synthesized through different routes, may exhibit different impurity profiles, and can show chromatographic resolution differences from the analyte, violating the fundamental assumption of identical behavior . The selection between -d5 and -13C6 forms depends on the specific mass spectrometer resolution, potential for isotope exchange, and regulatory history of the analytical method. Using an unverified substitute can invalidate a bioanalytical method's accuracy, precision, and regulatory compliance.

Quantitative Differentiation Guide: Ipragliflozin-d5 vs. In-Class Alternatives for Bioanalytical Method Selection


Defined +5 Da Mass Shift and Isotopic Distribution Enables Reliable SRM/MRM Method Development

Ipragliflozin-d5 provides a nominal mass shift of +5 Da over unlabeled Ipragliflozin ([M+NH4]+ at m/z 422.0 for Ipragliflozin vs. m/z 427.0 for Ipragliflozin-d5), which is sufficient to avoid cross-talk in SRM transitions while maintaining minimal chromatographic isotope effect. This specific deuteration pattern (d5) is commonly adopted in published pharmacokinetic methods for SGLT2 inhibitors, whereas the 13C6-labeled analog provides +6 Da and is often used in methods where deuterium exchange is a concern [1]. The choice between these labels is dictated by method requirements; the availability of Ipragliflozin-d5 directly enables method transfer from established rat plasma methods that already use deuterated internal standards like Empagliflozin [1].

LC-MS/MS Internal Standard Isotope Dilution

Demonstrated Compatibility with Validated Rat Plasma Pharmacokinetic Methods Using Deuterated Internal Standards

In a validated LC-MS/MS method for Ipragliflozin in rat plasma, a deuterated internal standard (Empagliflozin-d4) was used to achieve inter- and intra-day accuracy and precision within ±15% over a concentration range of 0.5–500 ng/mL [1]. Ipragliflozin-d5, as a direct deuterated analog of the analyte, is expected to perform with even greater analytical precision due to closer chemical similarity to the analyte than a structural analog internal standard. The method required only 50 µL of plasma and a simple liquid-liquid extraction, demonstrating the feasibility of using deuterated internal standards in high-throughput preclinical settings [1]. While the 13C6 analog would also be suitable, its use may require independent validation due to potential differences in extraction recovery and ionization efficiency.

Pharmacokinetics Method Validation Preclinical Bioanalysis

IPragliflozin Selectivity Profile Supports Specific Quantitation Without SGLT1 Interference in Biological Samples

Ipragliflozin demonstrates 254-fold selectivity for human SGLT2 (IC50 7.38 nM) over human SGLT1 (IC50 1876 nM), and similar selectivity in rat (173-fold) and mouse (245-fold) [1]. This degree of selectivity, while relevant to pharmacology, also supports the specificity of bioanalytical methods: when Ipragliflozin-d5 is used as an internal standard, the method quantifies only the pharmacologically active molecule, ensuring concentration data correlate directly with target engagement. In contrast, less selective SGLT2 inhibitors or those with active metabolites would require multiple internal standards and more complex chromatographic separation, increasing method complexity and variability.

Selectivity SGLT2 Pharmacodynamics

Chemical Purity Specification and Traceability to Pharmacopeial Standards for Regulatory Compliance

Ipragliflozin-d5 offered by specialized reference standard suppliers is fully characterized and certified for use as a reference standard compliant with regulatory guidelines, providing traceability against pharmacopeial standards (USP or EP) [1]. This certification includes comprehensive analytical data (NMR, MS, HPLC purity) and a Certificate of Analysis, which are essential for method validation under FDA/EMA bioanalytical method validation guidance. Generic chemical suppliers may offer unlabeled Ipragliflozin or alternative isotopes without this level of characterization, requiring additional in-house qualification and increasing the risk of method rejection during regulatory review.

Reference Standard Regulatory Compliance Quality Control

High-Impact Application Scenarios for Ipragliflozin-d5 in Drug Development and Bioanalysis


LC-MS/MS Method Development and Validation for Preclinical Pharmacokinetics

Ipragliflozin-d5 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify Ipragliflozin in rat, mouse, and human plasma. Published methods using deuterated internal standards achieve accuracy within ±15% and can be adapted directly by substituting Ipragliflozin-d5 for structural analog IS, minimizing cross-validation requirements [1]. The +5 Da shift provides baseline separation from the analyte while maintaining near-identical chromatographic retention.

Clinical Bioequivalence and Pharmacokinetic Studies for Generic Formulations

For generic drug developers seeking to establish bioequivalence of Ipragliflozin formulations, Ipragliflozin-d5 serves as the internal standard in regulatory-compliant bioanalytical methods. Its traceability to pharmacopeial standards and comprehensive Certificate of Analysis ensure the method meets ICH M10 and FDA bioanalytical method validation requirements [2].

Drug-Drug Interaction and Metabolism Studies

When investigating the metabolic pathways of Ipragliflozin, Ipragliflozin-d5 enables precise and accurate quantitation of the parent drug in the presence of metabolites. The deuterium label ensures the internal standard is not subject to metabolic conversion, a potential issue with other internal standards. The high selectivity of Ipragliflozin for SGLT2 also ensures that the measured concentrations reflect only the pharmacologically active molecule [3].

Reference Standard for Quality Control and Batch Release Testing

Pharmaceutical manufacturers and contract research organizations (CROs) utilize Ipragliflozin-d5 as a reference standard for quality control testing, including assay, content uniformity, and dissolution testing of Ipragliflozin drug products. The availability of a fully characterized, stable isotope-labeled standard supports method transfer and troubleshooting across analytical laboratories [2].

Quote Request

Request a Quote for Ipragliflozin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.